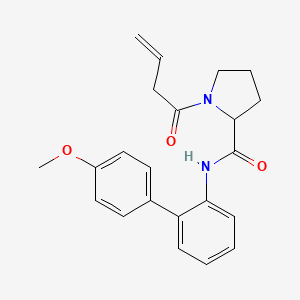![molecular formula C19H16BrNO4S2 B6002779 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6002779.png)
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and was first synthesized by Bayer AG. This compound has been extensively studied for its potential use in cancer treatment. In
Mécanisme D'action
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of several protein kinases that are involved in cancer cell growth and survival. This compound targets the RAF/MEK/ERK signaling pathway, which is a key pathway involved in cancer cell proliferation and survival. By inhibiting this pathway, 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide are primarily related to its inhibition of protein kinases involved in cancer cell growth and survival. This compound has been shown to induce apoptosis in cancer cells, which can lead to tumor shrinkage. It can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its specificity for certain protein kinases involved in cancer cell growth and survival. This compound has been extensively studied and has been shown to be effective in the treatment of several types of cancer. However, one limitation of using this compound is its potential toxicity. It can cause side effects such as diarrhea, nausea, and fatigue. Therefore, careful monitoring is required when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide. One area of research is the development of new compounds that are more effective and less toxic than Sorafenib. Another area of research is the identification of biomarkers that can predict which patients will respond to Sorafenib treatment. Additionally, researchers are investigating the use of Sorafenib in combination with other drugs to improve its effectiveness in the treatment of cancer. Finally, researchers are exploring the use of Sorafenib in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in cancer treatment. It inhibits the activity of several protein kinases involved in cancer cell growth and survival, leading to apoptosis and tumor shrinkage. While this compound has shown promise in the treatment of several types of cancer, careful monitoring is required due to its potential toxicity. There are several future directions for the study of this compound, including the development of new compounds, the identification of biomarkers, and the investigation of its use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbenzenesulfonamide in the presence of a base. This reaction results in the formation of the desired compound, which is then purified using chromatography.
Applications De Recherche Scientifique
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of several protein kinases that are involved in cancer cell growth and survival. This compound has been shown to be effective in the treatment of several types of cancer, including liver, kidney, and thyroid cancer.
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-14-4-2-5-16(12-14)21-27(24,25)19-7-3-6-18(13-19)26(22,23)17-10-8-15(20)9-11-17/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOODBDXGZQANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B6002701.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)

![1-(5-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6002725.png)

![N-(2-methylphenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B6002739.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)
